3-(3,4-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one
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Overview
Description
3-(3,4-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one typically involves multi-step reactions. One common method includes the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . Green chemistry approaches, such as using deep eutectic solvents and microwave-assisted synthesis, have been explored to enhance the efficiency and environmental sustainability of the synthesis .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes like tyrosine kinases and BRAF V600E, which are involved in cell proliferation and survival . The compound’s ability to penetrate the blood-brain barrier makes it suitable for targeting central nervous system diseases .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
4-(3H)-quinazolinones: Known for their anticancer and antimicrobial activities.
1,2,4-triazolo[4,3-a]quinoxalines: Exhibiting antiviral and antimicrobial properties.
1,2,3-triazolo[1,5-a]quinoxalin-4(5H)-ones: Studied for their antibacterial and antifungal activities.
The uniqueness of 3-(3,4-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one lies in its specific structural modifications, which enhance its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C24H28N2O4 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-ethoxy-10,12,12-trimethyl-1,3-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13),10-tetraen-4-one |
InChI |
InChI=1S/C24H28N2O4/c1-7-30-16-11-17-14(2)13-24(3,4)26-21(17)18(12-16)23(27)25-22(26)15-8-9-19(28-5)20(10-15)29-6/h8-13,22H,7H2,1-6H3,(H,25,27) |
InChI Key |
QUHWVJHEGGSPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=O)NC(N3C(C=C2C)(C)C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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